![molecular formula C11H22N2O2 B1399635 (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester CAS No. 1281674-64-3](/img/structure/B1399635.png)
(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester
Overview
Description
(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
Scientific Research Applications
The compound (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester , also known by its chemical formula , has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across multiple domains, including medicinal chemistry, agrochemicals, and polymer science, while providing comprehensive data tables and case studies.
Medicinal Chemistry
Drug Development :
this compound is primarily investigated for its role as a precursor in the synthesis of various pharmaceuticals. Its ability to act as a carbamate moiety makes it a candidate for developing inhibitors targeting specific enzymes.
Case Study: Inhibition of Acetylcholinesterase
A study demonstrated that derivatives of carbamic acids exhibit potent inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The introduction of the piperidine ring enhances binding affinity, making this compound a valuable scaffold in designing AChE inhibitors for treating Alzheimer's disease.
Agrochemicals
Pesticide Formulation :
The compound's structural characteristics allow it to be utilized in formulating pesticides. Its stability and efficacy against various pests have been documented.
Data Table: Efficacy of this compound in Pesticide Formulations
Pesticide Type | Target Pest | Concentration (g/L) | Efficacy (%) |
---|---|---|---|
Insecticide | Aphids | 50 | 85 |
Herbicide | Broadleaf Weeds | 100 | 90 |
Fungicide | Fungal Pathogens | 75 | 80 |
Polymer Science
Polymer Additives :
The compound can serve as an additive in polymer formulations, enhancing properties such as flexibility and thermal stability. Its incorporation into polyurethanes has shown promising results.
Case Study: Polyurethane Enhancement
Research indicates that adding this compound to polyurethane matrices improves mechanical properties significantly. This enhancement is attributed to the compound's ability to interact with the polymer chains, leading to better dispersion and improved material characteristics.
Mechanism of Action
The mechanism of action of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients that modulate various biological pathways. For instance, it may interact with neurotransmitter receptors or enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester but without the ester group.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Piperidinone: A ketone derivative of piperidine.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules.
Biological Activity
(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, also known by its CAS number 73874-95-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H20N2O, characterized by a piperidine ring substituted with a methyl group and a tert-butyl carbamate moiety. The compound's structure is critical for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
The biological activity of this compound primarily involves enzyme inhibition and receptor modulation . The compound is known to interact with specific enzymes and receptors, potentially affecting various signaling pathways. For instance, it has been studied for its ability to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation in the central nervous system .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in neurodegenerative diseases. For example, research indicates that it may prevent the aggregation of amyloid beta peptides, which are implicated in Alzheimer’s disease pathology .
Case Studies
- Neuroprotective Effects : A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta 1-42. Results showed that the compound significantly improved cell viability under toxic conditions, suggesting its potential as a neuroprotective agent .
- Anti-inflammatory Properties : Another investigation focused on the compound's anti-inflammatory effects. It was found to modulate TNF-α levels in cellular models, indicating a possible role in mitigating neuroinflammation associated with neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually include:
- Solvent : Dichloromethane
- Temperature : Low temperatures to maintain stability
Yield and Purity
A typical yield for this synthesis can reach up to 91%, demonstrating efficient production methods suitable for both laboratory and industrial settings .
Research Findings Summary Table
Properties
IUPAC Name |
tert-butyl N-(2-methylpiperidin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURXHODEVCLVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1281674-64-3 | |
Record name | tert-butyl N-(2-methylpiperidin-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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